molecular formula C10H14ClNO4 B12546116 4-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)butanoic acid;hydrochloride CAS No. 143573-06-2

4-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)butanoic acid;hydrochloride

Cat. No.: B12546116
CAS No.: 143573-06-2
M. Wt: 247.67 g/mol
InChI Key: PYRGQGNAGZYYPO-UHFFFAOYSA-N
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Description

4-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)butanoic acid;hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridinone ring, which is a key feature in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)butanoic acid;hydrochloride typically involves the reaction of 3-hydroxy-2-methyl-4-pyridone with butanoic acid under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The hydrochloride salt form is obtained by treating the free acid with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)butanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The pyridinone ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the pyridinone ring.

Scientific Research Applications

4-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)butanoic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs.

    Industry: The compound’s unique properties make it valuable in industrial applications, such as the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)butanoic acid;hydrochloride involves its interaction with specific molecular targets. The pyridinone ring can bind to metal ions, which may play a role in its biological activity. The compound may also interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)methylbenzoic acid
  • 3-Hydroxy-4-oxo-2-methyl-4H-pyridin-1-yl derivatives

Uniqueness

What sets 4-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)butanoic acid;hydrochloride apart from similar compounds is its specific structure, which imparts unique chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

CAS No.

143573-06-2

Molecular Formula

C10H14ClNO4

Molecular Weight

247.67 g/mol

IUPAC Name

4-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)butanoic acid;hydrochloride

InChI

InChI=1S/C10H13NO4.ClH/c1-7-10(15)8(12)4-6-11(7)5-2-3-9(13)14;/h4,6,15H,2-3,5H2,1H3,(H,13,14);1H

InChI Key

PYRGQGNAGZYYPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CN1CCCC(=O)O)O.Cl

Origin of Product

United States

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